L-Threonylglycyl-L-glutaminyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-prolyl-L-alpha-glutamyl-L-leucyl-L-prolyl-L-lysyl-L-prolyl-L-seryl-L-isoleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Threonylglycyl-L-glutaminyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-prolyl-L-alpha-glutamyl-L-leucyl-L-prolyl-L-lysyl-L-prolyl-L-seryl-L-isoleucine is a useful research compound. Its molecular formula is C81H126N20O22 and its molecular weight is 1732.017. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
L-Threonylglycyl-L-glutaminyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-prolyl-L-alpha-glutamyl-L-leucyl-L-prolyl-L-lysyl-L-prolyl-L-seryl-L-isoleucine is a complex peptide with a unique sequence that may exhibit various biological activities. Understanding its biological activity is crucial for potential therapeutic applications, particularly in the fields of oncology, metabolic disorders, and neuroprotection.
Structure and Properties
This peptide consists of multiple amino acids, which contribute to its structural complexity and potential bioactivity. The presence of specific residues such as threonine, glutamine, and phenylalanine suggests possible interactions with biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of peptides similar to L-Threonylglycyl... (hereafter referred to as L-TG). For instance, peptides derived from natural sources have shown the ability to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that small molecular peptides can significantly suppress tumor growth in xenograft models by activating key signaling pathways like PKB/ERK/SMAD4 .
Peptide | Cancer Type | Mechanism of Action | Reference |
---|---|---|---|
L-TG | Various | Induces apoptosis; inhibits proliferation | |
TMEM39AS41 | Lung Cancer | Inhibits inflammation and autophagy pathways |
2. Antioxidant Activity
Peptides like L-TG are also being investigated for their antioxidant properties. Antioxidative peptides can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is particularly beneficial in preventing damage associated with chronic diseases.
3. Antimicrobial Activity
The antimicrobial potential of bioactive peptides has been well-documented. Peptides derived from food proteins exhibit antimicrobial effects against a range of pathogens, suggesting that L-TG could be effective in enhancing immune responses or serving as a natural preservative .
The mechanisms through which L-TG exerts its biological effects can be multifaceted:
- Receptor Binding: The peptide may interact with specific receptors on cell membranes, influencing intracellular signaling pathways.
- Gene Expression Modulation: By affecting transcription factors, L-TG could modulate the expression of genes involved in apoptosis and cell cycle regulation.
- Enzymatic Inhibition: Certain peptide sequences have been shown to inhibit enzymes related to cancer progression and inflammation.
Case Studies
Several case studies illustrate the potential applications of peptides similar to L-TG:
- Plecanatide (Trulance): A peptide drug that acts as a guanylate cyclase-C agonist has shown efficacy in treating chronic constipation by increasing fluid secretion in the gastrointestinal tract . Its success highlights the therapeutic potential of peptide-based drugs.
- Bioactive Peptides from Dairy Products: Research has shown that peptides derived from fermented dairy products can exhibit significant ACE-inhibitory activity, leading to reduced blood pressure in hypertensive models . This suggests that similar mechanisms could be explored for L-TG.
Future Directions
Research into L-TG should focus on:
- In Vivo Studies: Conducting animal studies to evaluate the pharmacokinetics and bioavailability of L-TG.
- Clinical Trials: Initiating clinical trials to assess efficacy and safety in human subjects.
- Structural Modifications: Exploring modifications to enhance its bioactivity and reduce potential toxicity.
Propriétés
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H126N20O22/c1-8-45(6)66(80(122)123)98-71(113)57(42-102)96-74(116)60-24-15-35-99(60)77(119)53(20-12-13-33-82)92-73(115)59-23-17-36-100(59)78(120)55(38-43(2)3)94-68(110)52(30-32-63(107)108)91-72(114)58-22-16-37-101(58)79(121)56(40-48-25-27-49(104)28-26-48)95-76(118)65(44(4)5)97-69(111)50(21-14-34-87-81(85)86)90-70(112)54(39-47-18-10-9-11-19-47)93-67(109)51(29-31-61(83)105)89-62(106)41-88-75(117)64(84)46(7)103/h9-11,18-19,25-28,43-46,50-60,64-66,102-104H,8,12-17,20-24,29-42,82,84H2,1-7H3,(H2,83,105)(H,88,117)(H,89,106)(H,90,112)(H,91,114)(H,92,115)(H,93,109)(H,94,110)(H,95,118)(H,96,116)(H,97,111)(H,98,113)(H,107,108)(H,122,123)(H4,85,86,87)/t45-,46+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,64-,65-,66-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDZISZNTCXHDM-KEDROYBBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H126N20O22 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745549 |
Source
|
Record name | L-Threonylglycyl-L-glutaminyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-prolyl-L-alpha-glutamyl-L-leucyl-L-prolyl-L-lysyl-L-prolyl-L-seryl-L-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1732.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145204-53-1 |
Source
|
Record name | L-Threonylglycyl-L-glutaminyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-prolyl-L-alpha-glutamyl-L-leucyl-L-prolyl-L-lysyl-L-prolyl-L-seryl-L-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.